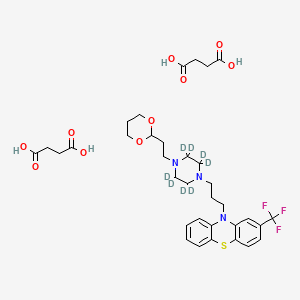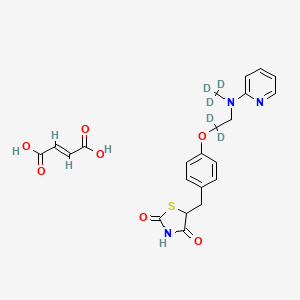
Mca-VDQVDGW-Lys(Dnp)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mca-VDQVDGW-Lys(Dnp)-NH2 is a synthetic peptide substrate used primarily in biochemical research. This compound is designed to be a substrate for caspase-7, an enzyme involved in the process of apoptosis (programmed cell death). Upon cleavage by caspase-7, the compound releases 7-methoxycoumarin-4-acetyl (Mca), which can be quantified through its fluorescence properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mca-VDQVDGW-Lys(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and identity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mca-VDQVDGW-Lys(Dnp)-NH2 primarily undergoes enzymatic cleavage reactions. When exposed to caspase-7, the peptide bond between specific amino acids is cleaved, releasing the fluorescent Mca moiety.
Common Reagents and Conditions
Enzyme: Caspase-7
Buffer: Typically, a buffer solution at physiological pH is used to maintain enzyme activity.
Temperature: Reactions are usually conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic cleavage of this compound is 7-methoxycoumarin-4-acetyl (Mca), which exhibits fluorescence and can be quantified to measure caspase-7 activity .
Wissenschaftliche Forschungsanwendungen
Mca-VDQVDGW-Lys(Dnp)-NH2 is widely used in scientific research, particularly in the fields of:
Biochemistry: To study the activity of caspase-7 and other proteases.
Cell Biology: To investigate apoptosis and related cellular processes.
Medicine: As a tool to screen for potential inhibitors of caspase-7, which could be therapeutic agents for diseases involving excessive apoptosis.
Industry: In the development of diagnostic assays for detecting caspase activity.
Wirkmechanismus
The mechanism of action of Mca-VDQVDGW-Lys(Dnp)-NH2 involves its recognition and cleavage by caspase-7. Caspase-7 specifically targets the peptide bond between certain amino acids in the substrate. Upon cleavage, the Mca moiety is released, which can be detected and quantified through its fluorescence. This allows researchers to measure caspase-7 activity and study its role in apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mca-DEVDGW-Lys(Dnp)-NH2: Another caspase substrate with a different peptide sequence.
Mca-LEHDGW-Lys(Dnp)-NH2: A substrate for caspase-9, another enzyme involved in apoptosis.
Uniqueness
Mca-VDQVDGW-Lys(Dnp)-NH2 is unique due to its specific sequence, which makes it a selective substrate for caspase-7. This selectivity allows for precise measurement of caspase-7 activity without interference from other proteases .
Eigenschaften
Molekularformel |
C60H74N14O21 |
|---|---|
Molekulargewicht |
1327.3 g/mol |
IUPAC-Name |
3-[[(2S)-2-[[5-amino-2-[[(2S)-3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H74N14O21/c1-29(2)52(71-47(76)21-31-22-51(82)95-45-24-34(94-5)14-15-36(31)45)59(88)70-43(26-50(80)81)58(87)68-40(17-18-46(61)75)56(85)72-53(30(3)4)60(89)69-42(25-49(78)79)55(84)65-28-48(77)66-41(20-32-27-64-37-11-7-6-10-35(32)37)57(86)67-39(54(62)83)12-8-9-19-63-38-16-13-33(73(90)91)23-44(38)74(92)93/h6-7,10-11,13-16,22-24,27,29-30,39-43,52-53,63-64H,8-9,12,17-21,25-26,28H2,1-5H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,86)(H,68,87)(H,69,89)(H,70,88)(H,71,76)(H,72,85)(H,78,79)(H,80,81)/t39-,40?,41?,42?,43-,52?,53-/m0/s1 |
InChI-Schlüssel |
IAEXPKQPOUYJTI-UQRVRJOKSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C(C(C)C)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)

![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)



![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)


